molecular formula C11H13ClN2 B1359205 [(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine CAS No. 883529-93-9

[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine

Cat. No. B1359205
CAS RN: 883529-93-9
M. Wt: 208.69 g/mol
InChI Key: XLDMQKBWFXQVEN-UHFFFAOYSA-N
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Description

“[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine” is a chemical compound with the CAS Number: 883529-93-9 and Molecular Weight: 208.69 . Its IUPAC name is (6-chloro-7-methyl-1H-indol-2-yl)-N-methylmethanamine .


Molecular Structure Analysis

The molecular structure of “[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine” is represented by the linear formula C11H13ClN2 . The InChI code for this compound is 1S/C11H13ClN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine” include a molecular weight of 208.69 . More detailed properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Safety And Hazards

The safety information available indicates that “[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine” is an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Indole derivatives, including “[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

1-(6-chloro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDMQKBWFXQVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)CNC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine

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